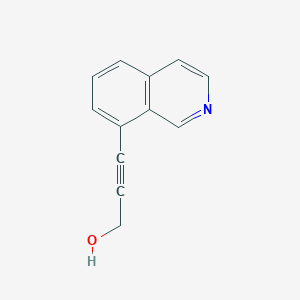

3-(8-Isoquinolinyl)-2-propyn-1-ol

Description

Properties

Molecular Formula |

C12H9NO |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3-isoquinolin-8-ylprop-2-yn-1-ol |

InChI |

InChI=1S/C12H9NO/c14-8-2-5-10-3-1-4-11-6-7-13-9-12(10)11/h1,3-4,6-7,9,14H,8H2 |

InChI Key |

PJLRKLFYGHZIFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C#CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(8-Isoquinolinyl)-2-propyn-1-ol with structurally related propargyl alcohol derivatives, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of Propargyl Alcohol Derivatives

Key Findings:

Reactivity: Electron-Donating vs. Withdrawing Groups: The phenyl group in 3-phenyl-2-propyn-1-ol enhances nucleophilicity, making it highly reactive in oxa-Michael additions (85% conversion in tetrachloromethane) . In contrast, the 4-nitrophenyl substituent reduces reactivity due to electron withdrawal, necessitating harsher conditions for similar reactions . Steric Effects: Bulky substituents like the 8-isoquinolinyl group may hinder reactions requiring planar transition states (e.g., cycloadditions), whereas smaller groups (e.g., trimethylsilyl) improve volatility and facilitate silicon-based coupling .

Physical Properties: Solubility: The hydroxyl group ensures water solubility in simpler derivatives (e.g., 2-propyn-1-ol), but aromatic substituents like phenyl or isoquinolinyl reduce aqueous solubility, favoring organic solvents . Thermal Stability: Nitro- and fluorophenyl derivatives exhibit higher boiling points (~340°C for 3-(4-nitrophenyl)-2-propyn-1-ol) compared to phenyl analogs (~152°C flash point for 3-phenyl-2-propyn-1-ol) .

Applications: Medicinal Chemistry: Isoquinoline derivatives are explored for bioactivity, including antimicrobial and anticancer properties . Materials Science: Trimethylsilyl-propargyl alcohol is used in thiol-free polymer synthesis due to its rapid reaction kinetics, while phenyl derivatives serve as crosslinkers in resins .

Research Implications and Gaps

- Biological Data: While isoquinoline derivatives are bioactive, direct studies on the target compound’s toxicity or efficacy are needed. Propargyl alcohols generally exhibit moderate toxicity (e.g., LD₅₀ ~1.9 g/kg in rats for 2-propyn-1-ol) , but substituents may alter this profile.

- Comparative Performance: Further studies should compare the corrosion inhibition or catalytic activity of isoquinolinyl-propargyl alcohols with quinolinol derivatives, which are established in industrial applications .

Preparation Methods

Silver(I)-Catalyzed Tandem Reactions

Silver triflate (AgOTf)-mediated reactions offer a robust pathway for synthesizing isoquinoline-propargyl hybrids. In a representative procedure, 2-alkynylbenzaldoximes react with propargyl alcohols under AgOTf catalysis (10 mol%) in DMF at 110°C to yield 2-(isoquinolin-1-yl)prop-2-en-1-one derivatives. While this method directly produces α,β-unsaturated ketones, modifying the propargyl alcohol substrate to retain the hydroxyl group could yield 3-(8-isoquinolinyl)-2-propyn-1-ol. For example, substituting the propargyl alcohol with a protected variant (e.g., TMS-propargyl alcohol) followed by deprotection may preserve the alcohol functionality.

Key Reaction Parameters

Sonogashira Coupling

The Sonogashira reaction, employing palladium-copper catalysis, enables the coupling of terminal alkynes with aryl halides. Applying this to 8-bromoisoquinoline and propargyl alcohol (or its protected form) could directly yield the target compound. For instance, reacting 8-bromoisoquinoline with TMS-protected propargyl alcohol under Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at room temperature forms the coupled product, which is subsequently deprotected using tetrabutylammonium fluoride (TBAF).

Optimized Conditions

-

Catalysts: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

-

Base: Et₃N

-

Solvent: THF

Nucleophilic Addition Strategies

Organometallic Additions to Isoquinoline Carbonyl Derivatives

Propargyl alcohols can be synthesized via nucleophilic addition to ketones or aldehydes. For example, treating 8-acetylenylisoquinoline with n-BuLi in THF at −78°C generates a lithium acetylide, which reacts with formaldehyde to form 3-(8-isoquinolinyl)-2-propyn-1-ol after quenching. This method mirrors the synthesis of propargyl alcohols from alkynylbenzaldoximes, where aldehydes are converted to oximes before metal-mediated functionalization.

Procedure Overview

-

Generate lithium acetylide: n-BuLi (1.1 equiv) in THF at −78°C.

-

Add formaldehyde (1.0 equiv) and warm to room temperature.

Cyclization and Ring-Forming Approaches

Isoquinoline Synthesis from Propargyl Alcohol Precursors

Cyclization of alkynylbenzaldoximes provides a route to isoquinoline cores. Starting with 2-alkynylbenzaldoximes and propargyl alcohols, silver-catalyzed cyclization forms the isoquinoline ring while retaining the propargyl alcohol substituent. For instance, heating 2-(prop-2-yn-1-ol)benzaldoxime with AgOTf in DMF induces cyclization to 3-(8-isoquinolinyl)-2-propyn-1-ol.

Critical Parameters

-

Cyclization agent: AgOTf

-

Solvent: DMF

-

Temperature: 110°C

Alkylation and Quaternization Methods

N-Alkylation of Isoquinoline

Quaternizing isoquinoline with propargyl bromide under basic conditions forms an isoquinolinium intermediate, which undergoes elimination to yield the propargyl alcohol. For example, refluxing isoquinoline with propargyl bromide in acetonitrile in the presence of K₂CO₃ produces 3-(8-isoquinolinyl)-2-propyn-1-ol after hydrolysis.

Reaction Scheme

-

Isoquinoline + Propargyl bromide → Isoquinolinium salt.

Conditions

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Q & A

Basic Synthesis Optimization

Q: What are the key considerations for optimizing the synthesis of 3-(8-Isoquinolinyl)-2-propyn-1-ol via Sonogashira coupling? A:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) combined with CuI as a co-catalyst are critical for coupling aryl halides with terminal alkynes. Adjusting the Pd:Cu ratio (e.g., 1:2) improves yields, as seen in analogous syntheses of disubstituted propargyl alcohols .

- Solvent and Base : Use polar aprotic solvents like THF or DMF with a non-nucleophilic base (e.g., DIPA, diisopropylamine) to minimize side reactions. Evidence from similar compounds shows reflux conditions (~80–100°C) enhance reaction efficiency .

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is recommended for isolating the propargyl alcohol product .

Advanced Synthetic Challenges

Q: How can regioselectivity issues in the alkyne functionalization of 8-isoquinolinyl derivatives be mitigated? A:

- Substrate Pre-organization : Introduce steric or electronic directing groups on the isoquinoline ring to favor coupling at the 3-position. For example, electron-withdrawing groups (e.g., Cl) at strategic positions can enhance reactivity .

- Protection Strategies : Protect the hydroxyl group in propargyl alcohol with TBS (tert-butyldimethylsilyl) before coupling to prevent undesired side reactions .

- Computational Modeling : Use DFT calculations to predict transition states and optimize reaction pathways for regioselective alkyne addition .

Basic Physicochemical Characterization

Q: What spectroscopic and chromatographic methods are essential for characterizing 3-(8-Isoquinolinyl)-2-propyn-1-ol? A:

- NMR Analysis : ¹H NMR can confirm the propargyl alcohol structure (e.g., a singlet for the -C≡C- proton at δ 2.5–3.5 ppm and a broad peak for the hydroxyl group). ¹³C NMR resolves alkyne carbons (δ 70–90 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .

- HPLC Purity Testing : Reverse-phase HPLC with UV detection at 254 nm ensures >95% purity, as demonstrated for structurally related propargyl alcohols .

Advanced Interaction Studies

Q: How can researchers investigate the interaction of 3-(8-Isoquinolinyl)-2-propyn-1-ol with biological macromolecules? A:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (KD, kon/koff). Similar methods were used for quinoline derivatives interacting with enzymes .

- X-ray Crystallography : Co-crystallize the compound with its target (e.g., cytochrome P450 isoforms) to resolve binding modes. Evidence from isoquinoline analogs shows halogen-π interactions stabilize ligand-receptor complexes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Basic Biological Evaluation

Q: What in vitro assays are suitable for preliminary screening of bioactivity in 3-(8-Isoquinolinyl)-2-propyn-1-ol? A:

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing methods for quinoline-based antimicrobials .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values. Use DMSO as a solvent control (<0.1% v/v) .

- Enzyme Inhibition : Screen against acetylcholinesterase or carbonic anhydrase isoforms using Ellman’s method or stopped-flow kinetics .

Advanced Data Contradiction Analysis

Q: How should researchers address discrepancies in reported biological activity data for isoquinoline-propargyl alcohol hybrids? A:

- Batch Reprodubility Checks : Verify compound purity (HPLC, elemental analysis) and storage conditions (e.g., desiccated, -20°C) to rule out degradation .

- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and harmonize protocols (e.g., cell passage number, serum concentration) across labs .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships (SAR) .

Basic Stability and Solubility Profiling

Q: What methods improve the aqueous solubility of 3-(8-Isoquinolinyl)-2-propyn-1-ol for in vitro studies? A:

- Co-Solvent Systems : Use DMSO:water mixtures (e.g., 10% DMSO) or cyclodextrin inclusion complexes to enhance solubility, as shown for hydrophobic propargyl alcohols .

- pH Adjustment : Ionize the hydroxyl group (pKa ~9–10) by buffering solutions to pH 10–11, though this may affect biological activity .

Advanced Computational Modeling

Q: How can molecular docking and MD simulations guide the design of 3-(8-Isoquinolinyl)-2-propyn-1-ol derivatives? A:

- Target Selection : Dock the compound into active sites of validated targets (e.g., PARP-1, EGFR) using AutoDock Vina. Refine poses with MM-GBSA free-energy calculations .

- SAR Optimization : Introduce substituents (e.g., fluorine at the 5-position) predicted to enhance binding affinity via hydrophobic or hydrogen-bonding interactions .

- ADMET Prediction : Use SwissADME or ADMETlab to forecast bioavailability, CYP inhibition, and toxicity early in the design phase .

Basic Safety and Handling

Q: What safety protocols are critical when handling 3-(8-Isoquinolinyl)-2-propyn-1-ol in the lab? A:

- PPE Requirements : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., THF) .

- Waste Disposal : Neutralize propargyl alcohol residues with 10% sodium bicarbonate before disposal, as recommended for acetylenic compounds .

Advanced Mechanistic Studies

Q: What techniques elucidate the mechanism of propargyl alcohol oxidation in metabolic pathways? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.